2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It is structurally similar to 2-chloroacetamide, which is known to act onsodium ion (Na+) channels on nerve membranes .
Mode of Action
The compound likely interacts with its targets in a similar manner to 2-chloroacetamide. It binds to specific sodium ion (Na+) channel sites on nerve membranes, affecting the membrane potential by reducing Na+ passage through these channels . This blocks the generation and conduction of nerve impulses, leading to a temporary loss of sensation .
Biochemical Pathways
By blocking sodium ion channels, it disrupts the propagation of action potentials along nerve fibers .
Result of Action
Based on its structural similarity to 2-chloroacetamide, it likely results in a temporary loss of sensation in the area of application by blocking nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the condensation of a thiazole derivative with a chloroacetamide compound. One common method involves the reaction of 2-chloroacetamide with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Pharmaceutical Industry: It is being evaluated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamido Derivatives: Compounds like 2-chloroacetamido-N-(2-methylpropyl)benzamide share structural similarities and may exhibit similar biological activities.
Thiazole Derivatives: Other thiazole derivatives, such as those with different substituents on the thiazole ring, can also be compared in terms of their biological properties and mechanisms of action.
Uniqueness
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a lead compound in drug development highlights its importance in medicinal chemistry research.
Biological Activity
The compound 2-Methylpropyl 2-(2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic derivative belonging to the thiazole family, notable for its diverse biological activities. This compound features a thiazole ring, which is often associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural components of this compound, including the chloroacetamido group and carboxylate ester, contribute to its potential biological applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H15ClN2O3S, with a molecular weight of approximately 290.77 g/mol. The presence of the thiazole ring enhances the compound's reactivity and solubility, making it suitable for various biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅ClN₂O₃S |
Molecular Weight | 290.77 g/mol |
Structure | Thiazole derivative |
Functional Groups | Chloroacetamido, Carboxylate Ester |
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The chloroacetamido group is known to form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for understanding its pharmacodynamics and therapeutic potential.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some studies suggest that thiazole compounds can inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Preliminary data indicate that thiazole derivatives may exhibit cytotoxic effects against cancer cell lines.
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of thiazole derivatives, including those structurally similar to our compound. The results showed that certain thiazoles could inhibit acetylcholinesterase (AChE) activity effectively, suggesting potential applications in treating neurological disorders such as Alzheimer's disease. For example, compounds with similar structures demonstrated IC50 values ranging from 2.7 µM to 10 µM for AChE inhibition .
Antioxidant Activity Assessment
Another research focused on evaluating the antioxidant properties of thiazole derivatives. The study found that these compounds could scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Table 2: Biological Activity Summary
Properties
IUPAC Name |
2-methylpropyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-6(2)5-17-10(16)9-7(3)13-11(18-9)14-8(15)4-12/h6H,4-5H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZTJFODBZABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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